N-(2-methylphenyl)-2-(3-thienyl)isonicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-methylphenyl)-2-(3-thienyl)isonicotinamide, also known as MIT-IV, is a chemical compound used in scientific research for its potential therapeutic effects. This compound has been studied for its ability to modulate certain cellular pathways, which may have implications for the treatment of various diseases.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Molecular Structure

Doubly Dearomatising Intramolecular Coupling

Research has demonstrated the potential of isonicotinamides, including derivatives like N-(2-methylphenyl)-2-(3-thienyl)isonicotinamide, in cyclisation reactions that result in spirocyclic compounds through a process of doubly dearomatising intramolecular coupling. This process involves both nucleophilic and electrophilic heterocycles being dearomatised, indicating a method for creating complex molecular structures (H. Brice & J. Clayden, 2009).

Photochromism in Single-Crystalline Phase

Another derivative showed reversible photochromic reactions in the single-crystalline phase, suggesting applications in materials science, particularly in the development of photoswitchable materials (M. Irie et al., 2000).

Biological and Medicinal Research

Antimicrobial Activity

Certain derivatives have been synthesized and characterized, showing promising results as potential anticonvulsant agents. This highlights the compound's relevance in pharmaceutical research, where derivatives are explored for their medicinal properties (Hozaifa Hasan et al., 2011).

Semiochemical Potential for Pest Management

Derivatives of isonicotinamide, such as methyl isonicotinate, have been investigated for their use in thrips pest management. Their role as non-pheromone semiochemicals indicates their potential in agricultural applications, especially in enhancing trap capture of pest species (D. Teulon et al., 2017).

Materials Science and Technology

Hydrogelators Derived from Pyridyl Amides

Research into pyridyl amides derived from isonicotinic acid has led to the discovery of efficient hydrogelators, such as N-(4-pyridyl)isonicotinamide, which could form hydrogels at low concentrations. This finding is significant for the development of new materials with potential applications in drug delivery and tissue engineering (D. Kumar et al., 2004).

Sensing Activities and Magnetic Properties

A study on lanthanide-based metal-organic frameworks featuring methyl-substituted thieno[2,3-b]thiophene groups has shown their potential in gas adsorption and sensing, as well as magnetic properties. These frameworks offer promising applications in sensing technologies and magnetic materials research (Suna Wang et al., 2016).

Mecanismo De Acción

Target of Action

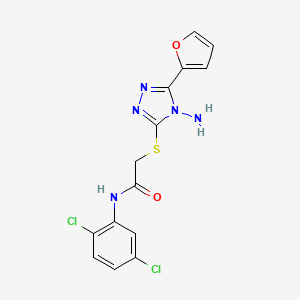

The primary target of this compound is DNA . The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, which has been shown to intercalate DNA . DNA intercalation is a process where a molecule inserts itself between the base pairs in the DNA double helix, disrupting its structure and function.

Mode of Action

The compound interacts with DNA through intercalation . This interaction disrupts the normal structure and function of DNA, preventing it from being properly read and transcribed. This can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Biochemical Pathways

The compound’s action primarily affects the DNA replication and transcription pathways . By intercalating DNA, the compound disrupts these processes, leading to errors in protein synthesis and ultimately cell death .

Pharmacokinetics

The compound’s ADME Similar compounds have been shown to have good bioavailability and are able to reach their target sites effectively .

Result of Action

The result of the compound’s action is the disruption of DNA structure and function , leading to cell death . This makes the compound potentially useful as an anticancer agent, as it can selectively kill rapidly dividing cancer cells .

Propiedades

IUPAC Name |

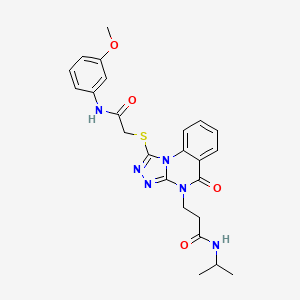

3-[1-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-propan-2-ylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N6O4S/c1-15(2)25-20(31)11-12-29-22(33)18-9-4-5-10-19(18)30-23(29)27-28-24(30)35-14-21(32)26-16-7-6-8-17(13-16)34-3/h4-10,13,15H,11-12,14H2,1-3H3,(H,25,31)(H,26,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNUIBSVWOTZSKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NC4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[1-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-fluorobenzamide](/img/structure/B2450104.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2450106.png)

![N-allyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2450113.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2450114.png)

![1-(4-tert-butylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2450116.png)

![Propan-2-yl 5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2450119.png)

![4-Amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2450121.png)